molecular formula C10H9N3O3 B8626244 Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate

Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate

Cat. No.: B8626244
M. Wt: 219.20 g/mol
InChI Key: FKPGBLYJBTUZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound that features both pyrimidine and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyanoacetate with 2-aminopyrimidine in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

    Ethyl 5-(2-Pyridinyl)isoxazole-3-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness: Ethyl 5-(pyrimidin-2-yl)isoxazole-3-carboxylate is unique due to the presence of both pyrimidine and isoxazole rings, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 5-pyrimidin-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)7-6-8(16-13-7)9-11-4-3-5-12-9/h3-6H,2H2,1H3

InChI Key

FKPGBLYJBTUZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=NC=CC=N2

Origin of Product

United States

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